Atropine octabromide
Description
However, based on nomenclature conventions, "octabromide" implies the addition of eight bromine atoms to the parent compound atropine. Atropine itself is a tropane alkaloid derived from plants like Atropa belladonna and acts as a competitive antagonist of muscarinic acetylcholine receptors, with applications in treating bradycardia, organophosphate poisoning, and as a mydriatic agent . Modifications such as bromination typically alter solubility, stability, and receptor-binding affinity, but specific data on atropine octabromide remain unverified in the literature provided.
Properties
CAS No. |
5843-82-3 |
|---|---|
Molecular Formula |
C25H40BrNO3 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(8-methyl-8-octyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C25H40NO3.BrH/c1-3-4-5-6-7-11-16-26(2)21-14-15-22(26)18-23(17-21)29-25(28)24(19-27)20-12-9-8-10-13-20;/h8-10,12-13,21-24,27H,3-7,11,14-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DLZGOGBFEPLEJA-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES |
CCCCCCCC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Synonyms |
atropine-N-octylbromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights key differences between atropine and its analogs, which may inform hypothetical comparisons with atropine octabromide. Below is a comparative analysis of relevant compounds:
Atropine vs. Apoatropine
- Structure: Apoatropine (C₁₇H₂₁NO₂) is derived from atropine via nitric acid treatment, resulting in a modified ester configuration. This compound would theoretically replace hydrogen atoms with bromine, significantly increasing molecular weight and altering lipophilicity .
- Pharmacology : Apoatropine retains antispasmodic properties but is highly toxic, limiting clinical use. Atropine, by contrast, has a well-established safety profile in controlled doses .
- Applications : Atropine is used in emergency medicine, while apoatropine’s toxicity restricts it to research contexts .
Atropine vs. Homatropine
- Chromatographic Behavior : Evidence shows that atropine and homatropine (a methyl ester derivative) exhibit distinct chiral separation patterns in liquid chromatography. Atropine’s resolution improves with anionic additives like 2-phenylbutyric acid, while homatropine’s chiral selectivity is suppressed under similar conditions .
- Clinical Use : Homatropine is primarily used as a mydriatic with shorter duration than atropine, reflecting structural modifications that reduce receptor-binding persistence .
Atropine vs. Scopolamine
- Receptor Affinity : Both are tropane alkaloids, but scopolamine has greater central nervous system penetration due to its ability to cross the blood-brain barrier, unlike atropine .
- Toxicity: Scopolamine’s psychoactive effects (e.g., hallucinations) contrast with atropine’s peripheral anticholinergic effects, underscoring the impact of minor structural differences on bioactivity .
Data Table: Key Properties of Atropine and Analogous Compounds
Research Findings on Separation and Interaction Mechanisms
- Chiral Separation : Atropine and homatropine show divergent behaviors in chiral chromatography. (R)- and (S)-2-phenylbutyric acid enhance atropine’s resolution by forming solute-specific complexes, while homatropine’s retention mechanisms are less dependent on these additives .
- Thermodynamic Insights : Van’t Hoff plots indicate that atropine’s enantiomeric separation is entropy-driven, whereas homatropine’s process is enthalpy-dominated, reflecting differences in molecular interactions .
Limitations and Contradictions in Evidence
- No direct data on this compound exist in the provided sources, necessitating caution in extrapolating properties from brominated analogs.
- Apoatropine’s derivation from atropine via nitric acid () conflicts with scopolamine’s natural occurrence (), highlighting variability in synthetic vs. natural pathways.
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